Pd(II) meso-Tetraphenyltetrabenzoporphin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Pd(II) meso-tetraphenyl tetrabenzoporphine involves complex organic reactions, aiming to incorporate the Pd(II) ion into the porphyrin core. This process is crucial for imparting the specific properties that make these compounds valuable for catalysis and materials science applications. While detailed synthetic routes can vary, they generally involve the formation of the porphyrin framework followed by metal insertion procedures (Vinogradov & Wilson, 1995).

Molecular Structure Analysis

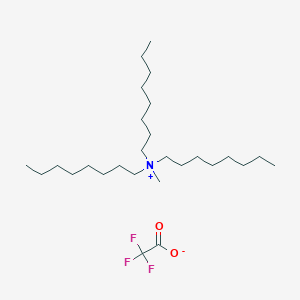

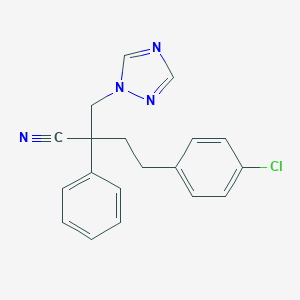

The molecular structure of Pd(II) meso-tetraphenyl tetrabenzoporphine is characterized by a central palladium ion coordinated to four nitrogen atoms from the porphyrin ring. This coordination environment provides a unique electronic structure that influences the compound's chemical reactivity and physical properties. The structural analysis often involves spectroscopic methods and X-ray crystallography, providing insights into the complex's geometry and electronic configuration.

Chemical Reactions and Properties

Pd(II) meso-tetraphenyl tetrabenzoporphine participates in various chemical reactions, leveraging the catalytic properties of the palladium center. These reactions include but are not limited to, oxidative addition, reductive elimination, carbon-carbon coupling, and hydrogenation. The compound's ability to facilitate these reactions makes it valuable in synthetic organic chemistry and industrial processes (Giri et al., 2010).

Physical Properties Analysis

The physical properties of Pd(II) meso-tetraphenyl tetrabenzoporphine, such as solubility, stability, and electronic absorption, are crucial for its applications in materials science and photodynamic therapy. These properties are influenced by the compound's molecular structure and the electronic effects of the palladium ion and the porphyrin ligand. Studies have shown that these compounds exhibit unique luminescence properties, making them potential candidates for use as sensors and in photodynamic therapy (Finikova et al., 2005).

Wissenschaftliche Forschungsanwendungen

Triplett-Triplett-Annihilation und Photonen-Upconversion

Pd(II) meso-Tetraphenyltetrabenzoporphin ist ein synthetisches Porphyrin-Spezialchemikalie mit photophysikalischen Eigenschaften im Zusammenhang mit der Energie-Upconversion . Es absorbiert rotes Licht und kann durch Triplett-Triplett-Annihilation für die Photonen-Upconversion verwendet werden .

Sauerstoffsensorik

This compound wurde als phosphoreszierender Sauerstoffsensor beschrieben . Es besitzt einzigartige photophysikalische Eigenschaften und ist nützlich für die Detektion von Sauerstoff .

Kohlenmonoxid-Detektion

Ähnlich wie bei seiner Anwendung in der Sauerstoff-Sensorik kann this compound auch zur Detektion von Kohlenmonoxid verwendet werden .

Laktat-Detektion

This compound wurde in ein Hydrogel zur Detektion von Laktat eingearbeitet .

Herstellung von Metallorganischen Gerüsten

Diese Verbindung kann zur Herstellung von Metallorganischen Gerüsten für die Sensorik verwendet werden .

Nicht-invasive Messung der Sauerstoffspannung

This compound wurde verwendet, um die Sauerstoffspannung in subkutan transplantierten Bioenkapselungsvorrichtungen nicht-invasiv zu messen .

Wirkmechanismus

Target of Action

Pd(II) meso-Tetraphenyl Tetrabenzoporphine is a synthetic porphyrin-based product . Its primary targets are related to photophysical properties and energy up-conversion . It has been reported to be a phosphorescent oxygen sensor , indicating its role in detecting and measuring oxygen levels.

Mode of Action

The compound interacts with its targets through its unique photophysical properties. It is involved in the process of energy up-conversion , a phenomenon where lower energy photons are converted into a single photon of higher energy . This interaction results in changes in the energy state of the system, enabling the detection and measurement of oxygen levels .

Biochemical Pathways

Its role in energy up-conversion and as an oxygen sensor suggests it may influence pathways related toenergy transfer and oxygen sensing .

Pharmacokinetics

As a research chemical, it is intended for use in a laboratory setting under the supervision of technically qualified personnel

Result of Action

The molecular and cellular effects of Pd(II) meso-Tetraphenyl Tetrabenzoporphine’s action are related to its role in energy up-conversion and oxygen sensing. By converting lower energy photons into higher energy ones, it can influence the energy state of the system . As an oxygen sensor, it can detect and measure oxygen levels, providing valuable information about the oxygen status in a given environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pd(II) meso-Tetraphenyl Tetrabenzoporphine. For instance, light exposure could impact its photophysical properties and energy up-conversion process . Furthermore, the compound should be stored at room temperature and protected from light to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

Given its role as a phosphorescent oxygen sensor , it may influence cell function by interacting with oxygen molecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role as a phosphorescent oxygen sensor , it may exert its effects at the molecular level through binding interactions with oxygen molecules, potentially influencing enzyme activity and changes in gene expression.

Eigenschaften

IUPAC Name |

palladium(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H36N4.Pd/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKKIHAKMSHWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H36N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119654-64-7 | |

| Record name | meso-Tetraphenyl-tetrabenzoporphine palladium complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)